molecular formula C6H12O6 B3056323 beta-D-galactofuranose CAS No. 7045-51-4

beta-D-galactofuranose

Cat. No. B3056323
CAS RN: 7045-51-4
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-DGPNFKTASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-galactofuranose (Gal f) is a component of polysaccharides and glycoconjugates . It is a rare form of the well-known galactose sugar . Its molecular formula is C6H12O6 . It is present in bacteria, filamentous fungi, trypanosomatids, and nematodes, but not in yeasts nor in mammals .


Molecular Structure Analysis

The molecular formula of beta-D-galactofuranose is C6H12O6 . It has an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da .


Chemical Reactions Analysis

Beta-D-galactofuranosidase (Gal f -ase) is an enzyme that catalyzes the hydrolysis of Gal f . This enzyme was able to release galactose residue from galactomannan prepared from the filamentous fungus Aspergillus fumigatus, suggesting that natural polysaccharides could also be substrates .


Physical And Chemical Properties Analysis

Beta-D-galactofuranose has an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It has 5 defined stereocentres .

Scientific Research Applications

Cell Wall Constituent in Mycobacteria

β-D-galactofuranose is a significant component of the cell wall in mycobacteria, including pathogenic strains like Mycobacterium tuberculosis. Researchers have synthesized trisaccharide units of the galactan in the cell wall, potentially useful for immunological studies and understanding mycobacterial diseases (Gandolfi-Donadío, Gallo-Rodriguez, & de Lederkremer, 2003).

Chemoenzymatic Synthesis for Drug Design

β-D-galactofuranose-based glycoconjugates are targets for drug design due to their presence in pathogenic mycobacteria and absence in mammals. Innovative chemoenzymatic synthesis methods using enzymes like α-L-arabinofuranosidase have been developed for creating galactofuranosides, offering potential for new drug therapies (Rémond, Plantier-Royon, Aubry, & O’Donohue, 2005).

Role in Glycoconjugates of Parasites

β-D-galactofuranose is a constituent in important parasite glycoconjugates. Its absence in mammals makes it a desirable target for chemotherapeutic agents. Studies have explored β-D-galactofuranosidase inhibitors, advancing the potential for treatments against parasite infections (Marino et al., 1998).

Enzymatic Analysis and Potential Drug Targets

β-D-galactofuranosidases, involved in the metabolism of galactofuranose-containing glycans, are studied for their potential as drug targets. The identification and characterization of novel β-D-galactofuranosidases from various species, like Streptomyces, provide insights into their role in microorganisms and their potential as drug targets (Matsunaga et al., 2015).

Glycoconjugates in Trypanosomatids

In trypanosomatids, such as Trypanosoma and Leishmania species, galactofuranose is a key element in glycoinositolphospholipids and other glycoconjugates. Understanding its role could aid in developing diagnostic methods and understanding pathogenesis in these parasites (de Lederkremer & Colli, 1995).

Mechanism of Action

Gal f is a constituent of polysaccharides and glycoconjugates that are present on the surface of the cell wall in many pathogenic bacteria and eukaryotes . The enzymes responsible for its biosynthesis are interesting targets .

Safety and Hazards

There is currently no available data on the safety and hazards of beta-D-galactofuranose .

properties

IUPAC Name

(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-DGPNFKTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-galactofuranose

CAS RN

7045-51-4
Record name beta-D-Galactofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-D-Galactofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC2Q4G87B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-galactofuranose
Reactant of Route 2
beta-D-galactofuranose
Reactant of Route 3
beta-D-galactofuranose
Reactant of Route 4
beta-D-galactofuranose
Reactant of Route 5
beta-D-galactofuranose
Reactant of Route 6
beta-D-galactofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.